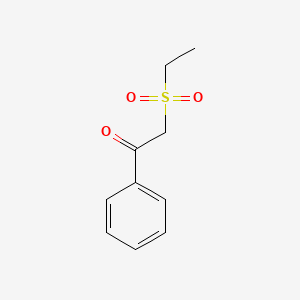

2-(Ethanesulfonyl)-1-phenylethan-1-one

Description

Properties

IUPAC Name |

2-ethylsulfonyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-14(12,13)8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSMVHKSBBRQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597572 | |

| Record name | 2-(Ethanesulfonyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77970-53-7 | |

| Record name | 2-(Ethanesulfonyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethanesulfonyl 1 Phenylethan 1 One and Analogous β Keto Sulfones

Alkylation and Acylation Strategies in β-Keto Sulfone Synthesis

Traditional methods for the construction of the β-keto sulfone framework often rely on the formation of carbon-sulfur or carbon-carbon bonds through alkylation and acylation reactions. acs.orgresearchgate.net These strategies typically involve the reaction of nucleophilic sulfur reagents with electrophilic ketone precursors or the acylation of sulfonyl-stabilized carbanions.

Reaction of α-Haloketones with Metallic Sulfinates

One of the most fundamental and widely used methods for synthesizing β-keto sulfones is the nucleophilic substitution reaction between an α-haloketone and a metallic sulfinate salt, typically a sodium sulfinate. researchgate.net This reaction, often referred to as sulfonylation, involves the displacement of a halide ion from the α-position of a ketone by the sulfinate anion. acs.org The sulfinate anion is an ambident nucleophile, capable of reacting through either its sulfur or oxygen atoms. cdnsciencepub.com However, in reactions with soft electrophiles like the carbon atom of an α-haloketone, attack typically occurs through the softer sulfur atom, leading to the desired C-S bond formation and the synthesis of the β-keto sulfone. cdnsciencepub.com

The reaction is versatile and can be applied to a wide range of substrates. Various α-haloketones and metallic sulfinates can be employed to generate a diverse library of β-keto sulfones.

Table 1: Synthesis of β-Keto Sulfones via Reaction of α-Haloketones with Sodium Sulfinates

| α-Haloketone | Sodium Sulfinate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Sodium benzenesulfinate | Ethanol (B145695), Reflux | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | Not specified | researchgate.net |

| 2-Chloro-1-phenylethanone | Sodium p-toluenesulfinate | DMF, 80 °C | 1-Phenyl-2-(tosyl)ethan-1-one | High | acs.org |

Acylation of Alkyl Sulfones

An alternative strategy for constructing β-keto sulfones is the acylation of alkyl sulfones. acs.orgresearchgate.net This method involves the generation of a carbanion at the α-position to the sulfonyl group, which is then trapped by an acylating agent. The strong electron-withdrawing nature of the sulfonyl group significantly acidifies the α-protons, facilitating their removal by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then react with various acylating agents, such as esters, acid chlorides, or anhydrides, to yield the target β-keto sulfone. This approach is particularly useful for introducing a variety of acyl groups onto a sulfonyl scaffold.

Nucleophilic Substitution of Sodium Sulfinates with α-Haloketones

As detailed in section 2.1.1, the nucleophilic substitution of α-haloketones with sodium sulfinates remains a cornerstone in the synthesis of β-keto sulfones. researchgate.net This approach is valued for its directness and the ready availability of the starting materials. nih.gov The reaction proceeds through an SN2 mechanism where the sulfinate ion acts as the nucleophile. The efficiency of the reaction can be influenced by factors such as the nature of the halogen (with bromides and iodides being more reactive than chlorides), the solvent, and the reaction temperature. Polar aprotic solvents like DMF or DMSO are often employed to enhance the nucleophilicity of the sulfinate anion and facilitate the substitution.

Oxidative Approaches to α-Sulfonyl Ketones

Oxidative methods provide a powerful alternative for the synthesis of β-keto sulfones, often starting from more reduced sulfur-containing precursors or through the difunctionalization of unsaturated systems. acs.orgnih.gov These strategies include the direct oxidation of corresponding sulfides and sulfoxides and modern visible-light-promoted reactions.

Oxidation of Corresponding Sulfides and Sulfoxides

The oxidation of β-keto sulfides or the corresponding sulfoxides is a straightforward and efficient route to β-keto sulfones. acs.orgnih.gov This transformation can be achieved using a variety of common oxidizing agents. The sulfur atom in a β-keto sulfide (B99878) is readily oxidized to the sulfoxide (B87167) and subsequently to the sulfone level. Stoichiometric amounts of oxidants are typically used for this purpose. researchgate.net A wide range of reagents have been successfully employed, including hydrogen peroxide (H₂O₂), often in the presence of a catalyst, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. orientjchem.orgorganic-chemistry.org The choice of oxidant and reaction conditions allows for controlled oxidation, potentially isolating the intermediate sulfoxide if desired, though complete oxidation to the sulfone is common. organic-chemistry.org Biocatalytic methods using microorganisms have also been developed as an environmentally benign alternative for this transformation. orientjchem.org

Table 2: Oxidation of β-Keto Sulfides to β-Keto Sulfones

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-2-(phenylthio)ethan-1-one | H₂O₂ / TaC | Acetonitrile | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | High | organic-chemistry.org |

| 1-(4-Chlorophenyl)-2-(methylthio)ethan-1-one | m-CPBA | Dichloromethane, 0 °C to rt | 1-(4-Chlorophenyl)-2-(methylsulfonyl)ethan-1-one | Not specified | organic-chemistry.org |

Visible-Light Promoted Oxygenation of Alkenes for α-Sulfonyl Ketone Formation

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the development of novel methods for constructing β-keto sulfones. rsc.orgrsc.org One such approach involves the difunctionalization of alkenes. nih.govresearchgate.net In these reactions, a sulfonyl radical is generated from a suitable precursor, such as a sulfonyl hydrazide, through a visible-light-induced oxidation process. nih.gov This sulfonyl radical then adds to the double bond of an alkene. The resulting carbon-centered radical intermediate can then incorporate an oxygen atom, typically from molecular oxygen (O₂) which acts as a green and terminal oxidant. rsc.orgnih.gov This process ultimately affords various α-functionalized ketones, including the desired β-keto sulfones, under mild, metal-free conditions. rsc.orgnih.gov

This methodology is notable for its use of readily available starting materials, mild reaction conditions, and broad substrate scope. nih.gov It avoids the need for transition metal catalysts or harsh chemical oxidants, making it an attractive and environmentally friendly strategy. rsc.org

Table 3: Visible-Light Promoted Synthesis of β-Keto Sulfones from Alkenes

| Alkene | Sulfonyl Source | Photocatalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene (B11656) | Benzenesulfonyl hydrazide | Methylene (B1212753) Blue | Blue LED, O₂, DABCO, Ethanol | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | 85 | rsc.org |

| 4-Methylstyrene | 4-Methylbenzenesulfonyl hydrazide | Eosin Y | Green LED, O₂, Air | 1-(p-Tolyl)-2-(tosyl)ethan-1-one | 78 | nih.govresearchgate.net |

Chromium Oxide-Mediated Oxidation of β-Hydroxysulfonamides

A traditional and effective method for the synthesis of β-keto sulfones is the oxidation of their corresponding β-hydroxysulfone precursors. This transformation is a standard procedure in organic chemistry for converting secondary alcohols into ketones. Chromium (VI)-based reagents, such as Jones reagent, are commonly employed for this purpose.

The Jones oxidation utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. organic-chemistry.orgadichemistry.comwikipedia.org The reaction mechanism involves the formation of a chromate (B82759) ester from the secondary alcohol of the β-hydroxysulfone. organic-chemistry.org Subsequently, a base (typically water) facilitates an elimination step, where a proton on the alcohol-bearing carbon is abstracted, leading to the formation of the ketone and a reduced chromium (IV) species. youtube.com The reaction is rapid, high-yielding, and proceeds under acidic conditions. wikipedia.org Due to the strong oxidizing nature of the reagent, it is highly effective for this conversion. While specific studies focusing exclusively on the Jones oxidation of a wide array of β-hydroxysulfones are not extensively detailed in recent literature, the reaction's general applicability to secondary alcohols makes it a reliable method for accessing β-keto sulfones from their hydroxyl precursors.

Radical-Mediated Synthetic Pathways

In recent years, radical-mediated reactions have emerged as powerful and versatile tools for the construction of complex molecules, including β-keto sulfones. These methods often proceed under mild conditions and exhibit broad functional group tolerance. The generation of sulfonyl radicals from various precursors, such as sulfonyl chlorides, sulfonyl azides, or through the insertion of sulfur dioxide, is a key step in these transformations. These highly reactive intermediates can then participate in a variety of coupling and addition reactions to furnish the desired β-keto sulfone structures.

Direct Sulfonylation of Alkenes via Radical Michael Addition

The conjugate addition of sulfonyl radicals to electron-deficient alkenes, such as α,β-unsaturated ketones, provides a direct route to β-keto sulfones. This reaction, often referred to as a radical Michael addition or conjugate addition, involves the initial generation of a sulfonyl radical from a suitable precursor. This radical then adds to the β-position of the activated alkene, generating a carbon-centered radical intermediate. Subsequent oxidation and protonation steps yield the final β-keto sulfone product. Metal-free hydrosulfonylation of α,β-unsaturated ketones using sodium sulfinates in the presence of an acid mediator is one such approach, providing an environmentally friendly route to these compounds. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Radical-Mediated Sulfonyl Methylation of Aldehydes

A novel and efficient metal-free approach to α-sulfonyl ketones (β-keto sulfones) involves the use of N-heterocyclic carbene (NHC) organocatalysis. This method facilitates the radical-mediated sulfonyl methylation of readily available aldehydes. The reaction mechanism is initiated by the formation of an NHC-bound Breslow intermediate from the aldehyde. This intermediate undergoes a single-electron transfer (SET) reduction of an α-iodosulfone, generating an NHC-bound ketyl radical and a sulfonyl methyl radical simultaneously. A subsequent radical-radical coupling of these two species affords the target α-sulfonyl ketone and regenerates the NHC catalyst. This protocol is distinguished by its mild, metal-free, and oxidant-free conditions, as well as its good tolerance for various functional groups.

A variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents, have been successfully employed in this transformation, consistently providing good to excellent yields of the corresponding β-keto sulfones.

| Aldehyde Substrate | Sulfonyl Source | Yield (%) |

|---|---|---|

| Benzaldehyde | (Iodomethyl)sulfonyl)benzene | 95 |

| 4-Methylbenzaldehyde | (Iodomethyl)sulfonyl)benzene | 93 |

| 4-Methoxybenzaldehyde | (Iodomethyl)sulfonyl)benzene | 91 |

| 4-Chlorobenzaldehyde | (Iodomethyl)sulfonyl)benzene | 90 |

| 4-Bromobenzaldehyde | (Iodomethyl)sulfonyl)benzene | 92 |

| 4-(Trifluoromethyl)benzaldehyde | (Iodomethyl)sulfonyl)benzene | 85 |

| 2-Naphthaldehyde | (Iodomethyl)sulfonyl)benzene | 94 |

Copper-Catalyzed Radical Coupling Reactions

Copper catalysis has proven to be highly effective in mediating the synthesis of β-keto sulfones through various radical coupling pathways. These methods often involve the copper-mediated generation of sulfonyl radicals from precursors like sodium sulfinates or sulfonylazides. organic-chemistry.orgacs.org The resulting sulfonyl radical can then engage in reactions with alkenes or other coupling partners.

One prominent example is the copper(I)-catalyzed multicomponent reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water. rsc.orgwordpress.comresearchgate.net This tandem radical process involves the generation of an arylsulfonyl radical, which adds to the alkyne, initiating a sequence of sulfonylation and decarboxylation to efficiently produce the desired β-keto sulfones. rsc.orgwordpress.comresearchgate.net Another approach is the direct oxysulfonylation of alkenes, where a copper/cobalt catalyst system enables the difunctionalization of alkenes with sulfonylazides and a peroxide, using the sulfonylazide as a novel source of sulfonyl radicals. acs.org These copper-catalyzed methods are valued for their efficiency and the ability to construct C-S bonds under relatively mild conditions.

| Alkyne/Alkene Substrate | Sulfonyl Source | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylpropiolic acid | Benzenediazonium tetrafluoroborate/DABSO | CuBr | 81 | rsc.orgwordpress.com |

| 4-Methylphenylpropiolic acid | Benzenediazonium tetrafluoroborate/DABSO | CuBr | 78 | rsc.orgwordpress.com |

| 4-Methoxyphenylpropiolic acid | Benzenediazonium tetrafluoroborate/DABSO | CuBr | 75 | rsc.orgwordpress.com |

| 4-Chlorophenylpropiolic acid | Benzenediazonium tetrafluoroborate/DABSO | CuBr | 85 | rsc.orgwordpress.com |

| Styrene | Benzenesulfonylazide | Cu(acac)₂/Co(acac)₂ | 78 | acs.org |

| 4-Methylstyrene | Benzenesulfonylazide | Cu(acac)₂/Co(acac)₂ | 75 | acs.org |

Photoredox-Catalyzed Hydrosulfonylation Approaches

Visible-light photoredox catalysis has emerged as a powerful strategy for generating radicals under exceptionally mild conditions, enabling a variety of transformations including the synthesis of sulfones. The hydrosulfonylation of alkenes using this approach provides a direct and atom-economical route to sulfone-containing molecules. In these reactions, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a sulfonyl precursor, such as a sulfonyl chloride, to generate a sulfonyl radical. This radical then adds to an alkene to form a carbon-centered radical, which is subsequently reduced and protonated to yield the hydrosulfonylation product.

For the synthesis of β-keto sulfones, this strategy can be applied to α,β-unsaturated carbonyl compounds. For instance, the enantioselective hydrosulfonylation of various α,β-unsaturated carbonyl compounds has been achieved using visible light in conjunction with a redox-active chiral Nickel-catalyst, starting from sulfonyl chlorides. This method is notable for its high enantioselectivity.

Free Radical Pathways Involving Sulfonyl Chlorides

Sulfonyl chlorides are inexpensive and readily available compounds that serve as excellent precursors for sulfonyl radicals. Free radical pathways involving sulfonyl chlorides for the synthesis of β-keto sulfones can be initiated by various means, including chemical initiators or photolysis. One notable method involves the reaction of aromatic alkenes with sulfonyl chlorides in the presence of an iodide salt. This approach is considered a green and efficient strategy for constructing the C-S bond necessary for the formation of β-keto sulfones. The reaction is believed to proceed via a free radical mechanism where the sulfonyl radical is generated and adds to the alkene. This method is applicable to a wide range of benzenesulfonyl chlorides and styrenes bearing diverse functional groups.

Furthermore, the free radical polymerization of styrene in the presence of benzenesulfonyl chloride has been studied, demonstrating the propensity of sulfonyl chlorides to participate in radical processes. researchgate.net These pathways offer a direct and versatile method for the synthesis of β-keto sulfones from fundamental starting materials.

Catalytic Methodologies in the Synthesis of β-Keto Sulfones

Catalytic approaches provide efficient and often more environmentally benign routes to β-keto sulfones compared to classical stoichiometric methods. These strategies enable the formation of the crucial carbon-sulfur bond and the introduction of the carbonyl group in a controlled manner.

Transition-Metal Catalysis (e.g., Copper, Silver, Palladium, Iridium)

Transition metals have proven to be powerful catalysts for the synthesis of β-keto sulfones, with copper, silver, palladium, and iridium complexes demonstrating notable efficacy.

Copper-Catalyzed Syntheses: Copper catalysts are widely employed in the synthesis of β-keto sulfones. One prominent method involves a copper(I)-catalyzed multicomponent reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water. rsc.org This process proceeds through a tandem radical mechanism, where a sulfonyl radical is generated and adds to the alkyne. rsc.org

A plausible mechanism for this transformation involves the generation of an aryl radical from the aryldiazonium salt, which then reacts with sulfur dioxide to form a sulfonyl radical. This radical subsequently adds to a copper(I) propiolate intermediate, leading to an alkenyl radical. Decarboxylation and subsequent reaction with water afford the final β-keto sulfone product. rsc.org

| Catalyst | Reactants | Reagents/Conditions | Product Scope | Yields |

| Cu(I) | Aryldiazonium tetrafluoroborates, 3-Arylpropiolic acids | DABCO·(SO₂)₂, H₂O, 0 °C to rt | Various substituted aryl β-keto sulfones | Good |

Silver-Mediated Syntheses: Silver compounds can mediate radical processes for the formation of β-keto sulfones and their derivatives. For instance, a silver-mediated radical process has been developed for the synthesis of 2,3-diacyl furans from β-keto sulfones, highlighting the reactivity of the β-keto sulfone scaffold under these conditions.

Palladium-Catalyzed Syntheses: Palladium catalysis has been utilized in the synthesis of γ-keto sulfones through the sulfonylation of alkynoates with sodium sulfinates. While not a direct synthesis of β-keto sulfones, this methodology demonstrates the utility of palladium in forming C-S bonds in related keto sulfone structures.

Iridium-Catalyzed Reactions: While not a direct synthesis of the β-keto sulfone functionality, iridium catalysts have been effectively used in the asymmetric hydrogenation of prochiral β-keto sulfones to produce chiral β-hydroxy sulfones. This highlights the importance of β-keto sulfones as precursors to other valuable chiral molecules.

Organocatalysis and NHC-Catalysis

Organocatalysis offers a metal-free alternative for the synthesis of β-keto sulfones, often proceeding under mild reaction conditions.

Amino Acid-Catalyzed Synthesis: An efficient protocol for the synthesis of β-keto sulfones has been developed using amino acids as catalysts. This method involves the aerobic difunctionalization of terminal alkynes with arylsulfinic acid sodium salts in an aqueous medium. The reaction is believed to proceed through a vinyl radical intermediate and an atom transfer radical addition (ATRA) process.

| Catalyst | Reactants | Reagents/Conditions | Product Scope | Yields |

| Amino Acid | Terminal alkynes, Arylsulfinic acid sodium salts | Aerobic conditions, H₂O/AcOH, rt | Various aryl and alkyl β-keto sulfones | Good to excellent |

N-Heterocyclic Carbene (NHC)-Catalysis: N-Heterocyclic carbenes have been employed in the synthesis of α-sulfonyl ketones through a radical-mediated sulfonylmethylation of aldehydes. This approach involves the single-electron transfer reduction of α-iodosulfones by NHC-bound Breslow intermediates, followed by a radical-radical coupling to yield the target compounds.

Photoredox Catalysis

Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable tool for the synthesis of β-keto sulfones. These methods often utilize mild conditions and avoid the need for harsh reagents.

A notable example employs graphitic carbon nitride (g-C₃N₄) as a recyclable heterogeneous photocatalyst for the synthesis of β-keto sulfones from either phenylacetylenes or ketones and sodium sulfinates under blue light irradiation. acs.org The mechanism is proposed to proceed via a β-iodo sulfone intermediate when starting from phenylacetylenes. acs.org

| Photocatalyst | Reactants | Reagents/Conditions | Product Scope | Yields |

| g-C₃N₄ | Phenylacetylenes or Ketones, Sodium sulfinates | Blue LED, rt | Broad substrate scope | Good |

Another approach involves a photoredox-catalyzed α-sulfonylation of ketones using silyl (B83357) enol ethers, DABCO·(SO₂)₂, and thianthrenium salts. This method allows for the introduction of a variety of functionalized sulfonyl groups into ketones.

Acid-Promoted and Acid-Mediated Synthetic Routes

Acid catalysis or mediation can facilitate the synthesis of keto sulfones, although examples specifically for β-keto sulfones are sometimes extensions of methodologies for related structures.

A simple and efficient acid-mediated approach has been developed for the formation of γ-keto sulfones from sodium sulfinates and α,β-unsaturated ketones. While this method yields γ-keto sulfones, it demonstrates the principle of using acids to promote the addition of sulfinates to unsaturated systems. A proposed mechanism involves the activation of the carbonyl group by the acid, followed by the nucleophilic addition of the sulfonyl anion.

Brønsted acids have also been shown to promote the oxysulfonylation of alkenes with sulfonyl hydrazides, providing a metal-free route to β-keto sulfones.

Phase Transfer Catalysis in Aqueous Media

Phase transfer catalysis (PTC) offers a practical approach for reactions involving reactants in different phases, often enabling the use of aqueous media. A rhodium/phase transfer catalyst system has been reported for the C-H insertion reaction of sulfonates, which represents a pathway toward sulfone-containing compounds. While not a direct and general synthesis of β-keto sulfones, this methodology highlights the potential of combining transition metal catalysis with phase transfer conditions for the formation of C-S bonds.

Multi-component and Diversified Substrate Approaches

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants.

As mentioned in the section on transition-metal catalysis, a copper(I)-catalyzed four-component reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide (from DABSO), and water provides a direct and efficient route to a variety of β-keto sulfones. rsc.org This approach is particularly powerful as it allows for the rapid assembly of complex molecules from simple starting materials in a single step.

Diversified substrate approaches focus on expanding the range of starting materials that can be used to generate β-keto sulfones. For instance, the visible-light-mediated synthesis using g-C₃N₄ as a photocatalyst demonstrates good substrate variability, accommodating both phenylacetylenes and ketones as starting materials for the introduction of the keto- functionality. acs.org This flexibility is crucial for the synthesis of a wide array of structurally diverse β-keto sulfones.

Sulfonylation of Allyl Alcohols and Cyclopropanols

The ring-opening sulfonylation of cyclopropanols and the related sulfonylation of allyl alcohols represent effective methods for preparing keto sulfones. While these reactions often yield γ-keto sulfones, the underlying principles of C-C bond cleavage and subsequent C-S bond formation are relevant to the broader class of keto sulfones.

One notable method involves the copper-catalyzed oxidative sulfonylation of tertiary cyclopropanols. rsc.org In this process, tertiary cyclopropanols react with sulfinate salts in the presence of a copper(II) acetate (B1210297) catalyst and an oxidant, such as tert-butyl hydroperoxide or even atmospheric oxygen. rsc.org The reaction proceeds under mild conditions and demonstrates tolerance to various functional groups on the cyclopropanol (B106826) substrate. rsc.org This transformation provides access to a range of γ-keto sulfones with yields up to 94%. rsc.org

A metal-free alternative involves a three-component reaction between cyclopropanols, an alkyl halide, and a sulfur dioxide surrogate like DABCO·(SO2)2. researchgate.net This reaction proceeds without the need for catalysts, additives, or external oxidants, forming a γ-keto sulfinate intermediate in situ. This intermediate then undergoes nucleophilic substitution with the alkyl halide to furnish the final γ-keto sulfone product in yields ranging from 35% to 95%. researchgate.net Similarly, a silver carbonate (Ag2CO3)-promoted sulfonylation of allyl and propargyl alcohols with sodium sulfinates has been developed for the preparation of γ-keto sulfones. nih.govrsc.org

Table 1: Copper-Catalyzed Oxidative Sulfonylation of Tertiary Cyclopropanols

| Cyclopropanol Substrate | Sulfinate Salt | Oxidant | Yield (%) |

|---|---|---|---|

| 1-Phenylcyclopropan-1-ol | Sodium p-toluenesulfinate | TBHP | 85 |

| 1-(4-Methoxyphenyl)cyclopropan-1-ol | Sodium p-toluenesulfinate | O2 (air) | 78 |

| 1-(4-Chlorophenyl)cyclopropan-1-ol | Sodium benzenesulfinate | TBHP | 91 |

This table is illustrative, based on findings for the synthesis of γ-keto sulfones. rsc.org

Hydration of β-Alkynyl Sulfones

The hydration of alkynes is a fundamental transformation that converts a carbon-carbon triple bond into a carbonyl group. researchgate.net When applied to β-alkynyl sulfones, this method provides a direct and atom-economical route to the corresponding β-keto sulfones.

A highly effective and regioselective method utilizes gold catalysis for the hydration of alkynyl sulfones. rsc.org This approach is noted for its efficiency and high degree of control in forming the desired keto product. Another green chemistry approach employs L-cysteine as an organocatalyst for the hydration of various activated alkynes, including β-alkynyl sulfones, in aqueous media. researchgate.net This metal-free method is praised for its mild reaction conditions and cost-effectiveness. The reaction proceeds with complete regioselectivity, yielding important building blocks for further synthesis. researchgate.net The mild conditions are also compatible with enzymatic processes, allowing for one-pot cascade reactions to produce chiral β-hydroxy sulfones from the alkyne precursors. researchgate.net

Table 2: L-Cysteine Catalyzed Hydration of Alkynyl Sulfones

| Alkynyl Sulfone Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1-(Phenylsulfonyl)-2-phenylethyne | L-cysteine | Water | 95 |

| 1-(Ethylsulfonyl)-2-phenylethyne | L-cysteine | Water | 92 |

| 1-(p-Tolylsulfonyl)-2-(4-chlorophenyl)ethyne | L-cysteine | Water | 88 |

This table is illustrative, based on findings for L-cysteine catalyzed hydration of activated alkynes. researchgate.net

Dioxygen-Mediated Hydroacylation of Vinyl Sulfonates

A facile and mild method for preparing β-keto sulfonates and sulfones involves the dioxygen-mediated hydroacylation of vinyl sulfonates. rsc.org This reaction is typically performed on water and proceeds without the need for metal catalysts. rsc.orgrsc.org In this process, an aldehyde reacts with a vinyl sulfonate in the presence of atmospheric dioxygen. rsc.org

The use of pentafluorophenyl vinyl sulfonate has been shown to be particularly efficient for this radical-based, metal-free alkene hydroacylation, allowing the aldehyde to be used as the limiting reagent. researcher.life The reaction is initiated by the formation of an acyl radical from the aldehyde, which then adds to the vinyl sulfonate. A subsequent hydrogen atom transfer and tautomerization yield the β-keto sulfonate product. This method is notable for its operational simplicity and environmentally friendly conditions. rsc.org

Table 3: Dioxygen-Mediated Hydroacylation with Pentafluorophenyl Vinyl Sulfonate

| Aldehyde | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Water | 21 | 85 |

| 4-Methoxybenzaldehyde | Water | 21 | 82 |

| Heptanal | Water | 21 | 75 |

This table is illustrative, based on the general procedure described for this reaction type. rsc.orgrsc.org

Three-Component Radical Relay Processes

Multi-component reactions involving radical intermediates provide a powerful strategy for the convergent synthesis of complex molecules like β-keto sulfones from simple precursors. These processes often involve the generation of a sulfonyl radical that is subsequently trapped in a cascade sequence.

A prominent example is the copper(I)-catalyzed four-component reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, a sulfur dioxide source (such as DABCO·(SO2)2), and water. researchgate.netrsc.org This transformation proceeds through a tandem radical process where an arylsulfonyl radical is generated from the aryldiazonium salt and sulfur dioxide. wordpress.com This radical adds to the alkyne, initiating a sequence involving hydration and decarboxylation to efficiently produce the desired β-keto sulfones. researchgate.netrsc.org

Another approach utilizes visible-light photoredox catalysis to mediate a three-component synthesis of β-ketosulfonamides from silyl enol ethers, N-aminopyridinium salts, and DABSO. chemrxiv.org This reaction hinges on the photochemical generation of sulfamoyl radicals, which are then trapped by the silyl enol ether to afford the product. While this specific example yields β-ketosulfonamides, it highlights the utility of photochemically generated sulfur-centered radicals in analogous three-component syntheses. chemrxiv.org

Table 4: Copper-Catalyzed Four-Component Synthesis of β-Keto Sulfones

| Aryldiazonium Tetrafluoroborate | 3-Arylpropiolic Acid | SO2 Source | Yield (%) |

|---|---|---|---|

| Benzenediazonium tetrafluoroborate | 3-Phenylpropiolic acid | DABSO | 88 |

| 4-Methylbenzenediazonium tetrafluoroborate | 3-Phenylpropiolic acid | DABSO | 91 |

| 4-Chlorobenzenediazonium tetrafluoroborate | 3-(4-Methoxyphenyl)propiolic acid | DABSO | 85 |

This table is illustrative, based on findings for the multicomponent synthesis of β-keto sulfones. researchgate.netrsc.org

Elucidation of Reaction Mechanisms and Stereochemical Control in 2 Ethanesulfonyl 1 Phenylethan 1 One Synthesis

Nucleophilic Reaction Pathways

Traditional and widely utilized methods for synthesizing γ-keto sulfones often involve nucleophilic substitution reactions. nih.gov One of the most common approaches involves the reaction of a sodium sulfinate with an α-haloketone, such as a 2-chlorovinyl ketone. nih.gov For the specific synthesis of 2-(Ethanesulfonyl)-1-phenylethan-1-one, this would typically involve the reaction of sodium ethanesulfinate (B1267084) with a 2-halo-1-phenylethan-1-one (e.g., α-bromoacetophenone). This reaction proceeds via the displacement of the halide leaving group by the sulfinate nucleophile. The specific mechanism, whether unimolecular (SN1) or bimolecular (SN2), is dictated by the reaction conditions and the structure of the substrates.

The formation of the C-S bond in this compound via the reaction of an α-haloacetophenone precursor with an ethanesulfinate salt can proceed through either an SN1 or an SN2 mechanism. savemyexams.com The predominant pathway is determined by several factors, including the structure of the alkyl halide, the strength of the nucleophile, the nature of the leaving group, and the solvent.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This backside attack results in an inversion of stereochemistry if the carbon center is chiral. ulethbridge.ca The reaction rate is dependent on the concentration of both the substrate and the nucleophile, making it a bimolecular reaction. savemyexams.comyoutube.com Primary halogenoalkanes are most reactive towards SN2 reactions, as steric hindrance can prevent the nucleophile from accessing the electrophilic carbon in more substituted substrates. youtube.com

The SN1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com In the second step, the nucleophile rapidly attacks the planar carbocation. This can occur from either face, leading to a mixture of retention and inversion of configuration, often resulting in racemization. masterorganicchemistry.com The rate of an SN1 reaction depends only on the concentration of the substrate. savemyexams.commasterorganicchemistry.com Tertiary halogenoalkanes readily undergo SN1 reactions because they can form stable tertiary carbocations. masterorganicchemistry.com

In the context of synthesizing this compound from a precursor like 2-bromo-1-phenylethan-1-one, the substrate is a secondary-like halide. This means it can potentially react via either mechanism, and the conditions must be carefully controlled.

| Factor | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Mechanism | Two steps, involves a carbocation intermediate. masterorganicchemistry.com | One concerted step, involves a transition state. masterorganicchemistry.com |

| Rate Law | Rate = k[Substrate]. Unimolecular. masterorganicchemistry.com | Rate = k[Substrate][Nucleophile]. Bimolecular. youtube.com |

| Substrate Preference | Tertiary > Secondary >> Primary (favors stable carbocations). masterorganicchemistry.com | Primary > Secondary >> Tertiary (sensitive to steric hindrance). youtube.com |

| Nucleophile | Weak nucleophiles are effective. | Strong nucleophiles are required. |

| Stereochemistry | Racemization (mixture of inversion and retention). masterorganicchemistry.com | Complete inversion of configuration. ulethbridge.ca |

| Solvent | Favored by polar protic solvents (e.g., water, alcohols). | Favored by polar aprotic solvents (e.g., acetone, DMSO). |

Radical Reaction Mechanisms

Modern synthetic strategies increasingly employ radical-based transformations, which often proceed under mild conditions. The synthesis of β-keto sulfones can be achieved through radical pathways, for instance, by the difunctionalization of alkenes like styrenes. chemrxiv.org These reactions typically involve the generation of a sulfonyl radical which then participates in a series of propagation steps.

Radical reactions for sulfone synthesis are often initiated by a single electron transfer (SET) event. youtube.com Photoactivation of electron donor-acceptor (EDA) complexes is a versatile strategy for generating the necessary radical species under mild conditions. researchgate.netnih.gov In this process, light irradiation can trigger a SET, creating a radical ion pair. nih.gov For example, a sulfinate salt can be oxidized via SET to generate a sulfonyl radical. chemrxiv.org This initiation can be achieved using photoredox catalysis or electrochemical methods, avoiding the need for harsh reagents. researchgate.net The SET event is the crucial first step that transforms stable precursors into highly reactive radical intermediates. youtube.com

Sulfonyl radicals are key intermediates in these radical-based syntheses. acs.org They can be generated from a variety of readily available sulfonylation reagents, including sodium sulfinates, sulfonyl chlorides, and sulfonyl hydrazides, through processes like photoredox catalysis. researchgate.netresearchgate.net For instance, an iridium-based photoredox catalyst, when excited by visible light, can become sufficiently oxidizing to abstract an electron from a sodium sulfinate, thereby generating the corresponding sulfonyl radical. chemrxiv.orgresearchgate.net

Once generated, the electrophilic sulfonyl radical adds to the double bond of an alkene, such as styrene (B11656). chemrxiv.org This addition typically occurs at the less substituted carbon, forming a more stable benzylic radical intermediate. chemrxiv.orgacs.org This step effectively propagates the radical chain.

| Precursor | Method of Activation | Reference |

|---|---|---|

| Sodium Sulfinates | Photoredox Catalysis, Electrochemical Oxidation | chemrxiv.orgresearchgate.net |

| Sulfonyl Chlorides | Photoredox Catalysis | researchgate.net |

| Sulfonyl Hydrazides | Photoredox Catalysis | researchgate.net |

| Thiosulfonates | Synergetic Copper/Photoredox Catalysis | acs.org |

| Sulfonyl Tetrazoles | Iridium Photoredox Catalysis | cam.ac.uk |

Achieving selective radical-radical cross-coupling between two transient, highly reactive radicals is challenging because diffusion-controlled self-coupling reactions are often faster. thieme-connect.de However, strategies exist to control this reactivity. One such strategy relies on the "persistent radical effect," where a transient radical couples selectively with a more stable, persistent radical. thieme-connect.de In some synthetic designs for β-functionalization of ketones, a transient β-enaminyl radical can be made to couple with a persistent α-amino radical. nih.gov

In the context of the synthesis of this compound via the radical addition to styrene, the termination step could theoretically involve the coupling of two radical intermediates. For example, the benzylic radical formed after the addition of the sulfonyl radical could couple with another radical species present in the reaction mixture. chemrxiv.org However, many modern photocatalyzed reactions are designed to proceed via a "radical-polar crossover" mechanism, where the intermediate benzylic radical is further oxidized to a cation or reduced to an anion before reacting with a nucleophile or electrophile, respectively, rather than undergoing a direct radical-radical coupling. chemrxiv.org

Carbocationic Intermediates and Rearrangements

Carbocationic intermediates are the hallmark of the SN1 reaction mechanism. masterorganicchemistry.com In the synthesis of this compound from a 2-halo-1-phenylethan-1-one precursor, the formation of a carbocation at the α-carbon would occur if the reaction proceeds via the SN1 pathway. This intermediate would be a secondary carbocation, stabilized by resonance with the adjacent carbonyl group and the phenyl ring.

A key characteristic of reactions involving carbocations is their susceptibility to rearrangement to form a more stable carbocation. masterorganicchemistry.com However, in the case of the α-keto carbocation intermediate for this compound synthesis, significant rearrangement is unlikely due to the relative stability already conferred by the phenyl and carbonyl groups. The focus remains on the direct capture of this intermediate by the sulfinate nucleophile. The planarity of the carbocation allows the nucleophile to attack from either face, which is critical for determining the stereochemical outcome of the reaction, often leading to racemization. masterorganicchemistry.com

Concerted Reaction Pathways

Concerted reactions, which involve the simultaneous breaking and forming of bonds in a single transition state, represent an efficient strategy in organic synthesis. numberanalytics.com While many syntheses of β-ketosulfones proceed through stepwise ionic or radical mechanisms, certain transformations can be viewed through the lens of concerted or pseudo-concerted pathways.

Pericyclic reactions are a primary class of concerted reactions, often characterized by their high stereospecificity. numberanalytics.com For instance, cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for forming complex cyclic molecules in a concerted fashion. numberanalytics.comnih.gov While the direct synthesis of an acyclic compound like this compound via a classic concerted pathway is not typical, related transformations in sulfone chemistry can exhibit concerted characteristics. For example, the reaction of N-sulfinyl compounds, acting as dienophiles in hetero-Diels-Alder reactions, can proceed through a concerted [4+2] cycloaddition mechanism to form sulfur-containing heterocycles. nih.gov These reactions often display high stereospecificity, where the stereochemistry of the reactants dictates the stereochemistry of the products. numberanalytics.com

Another relevant area is the [3+2] cycloaddition reaction involving azomethine ylides with sulfur-containing dipolarophiles. Theoretical studies on such reactions indicate that they can proceed through a non-concerted two-stage, one-step mechanism, which shares characteristics with a fully concerted process. mdpi.com The transition state involves a single step, but bond formation may not be perfectly synchronous.

In the context of forming the core structure of this compound, most prevalent methods, such as the nucleophilic substitution of an α-haloketone with a sulfinate salt or the oxidation of a corresponding β-ketosulfide, are inherently stepwise processes. However, understanding the principles of concerted reactions remains vital for designing novel synthetic routes that could offer superior stereochemical control and efficiency.

Stereochemical Outcomes in Asymmetric Synthesis of Chiral Analogs

The synthesis of chiral β-ketosulfones and their derivatives is of great interest due to their utility as building blocks in medicinal chemistry and asymmetric synthesis. nih.gov Achieving control over the stereochemical outcome is paramount and is pursued through various strategies, including the use of chiral catalysts and auxiliaries. numberanalytics.com

Addition reactions are fundamental to constructing the carbon skeleton of chiral analogs of this compound. A common strategy involves the conjugate addition (Michael addition) of nucleophiles to α,β-unsaturated sulfones. In these reactions, both regioselectivity (attack at the β-carbon versus the sulfonyl group) and stereoselectivity (the facial selectivity of the attack) must be controlled.

Regioselectivity: The reaction of nucleophiles with α,β-unsaturated sulfones typically occurs with high regioselectivity at the β-carbon. This is due to the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond, making the β-position highly electrophilic. This contrasts with α,β-unsaturated ketones, where 1,2-addition to the carbonyl group can sometimes compete with 1,4-conjugate addition.

Stereoselectivity: The diastereoselectivity and enantioselectivity of these addition reactions can be controlled by employing chiral substrates, reagents, or catalysts. For example, the addition of a Grignard reagent to a chiral α,β-unsaturated sulfoxide (B87167) can proceed with high diastereoselectivity, which can then be oxidized to the corresponding sulfone. Similarly, chiral catalysts can differentiate between the two prochiral faces of the alkene, leading to an enantiomerically enriched product.

Recent advancements have focused on radical-mediated processes. A dual-catalysis strategy combining visible-light photoredox catalysis and nickel catalysis has been developed for the three-component sulfonylalkenylation of styrenes. nih.gov This method demonstrates excellent chemoselectivity, where the radical addition occurs preferentially to the alkene over the alkenyl halide, and provides access to enantioenriched β-chiral sulfones. nih.gov

Table 1: Examples of Stereoselective Addition Reactions in Chiral Sulfone Synthesis

| Reaction Type | Catalyst/Method | Substrates | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Conjugate Addition | Rh-catalyzed | α,β-Unsaturated aryl sulfones, Arylboronic acids | High enantioselectivity for β,β-diaryl sulfones | nih.gov |

| Asymmetric Hydrogenation | Ir- or Cu-based chiral catalysts | β,β-Dialkyl α,β-unsaturated aryl sulfones | Enantioenriched β-chiral sulfones | nih.gov |

| Asymmetric Sulfonylalkenylation | Visible-light/Ni dual catalysis with chiral ligand | Styrenes, Alkenyl halides, Sulfinates | Good yields, high enantioselectivities (up to 92% ee) | nih.govacs.org |

Enantioselective catalysis is the most sophisticated approach for synthesizing chiral sulfones, offering high efficiency and atom economy. numberanalytics.com Transition-metal catalysis and organocatalysis are the two main pillars of this field. rsc.orgrsc.org

Transition-Metal Catalysis: Chiral complexes of transition metals such as rhodium, ruthenium, iridium, nickel, and copper are extensively used. rsc.org

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of α,β-unsaturated sulfones is a powerful method for producing chiral saturated sulfones. rsc.org For example, β-aryl β-alkyl α,β-unsaturated sulfones can be hydrogenated using Rh-based catalysts to afford β-chiral sulfones. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a versatile tool. A cooperative system merging a photoactive electron donor-acceptor (EDA) complex with a chiral nickel catalyst enables the asymmetric production of α-C chiral sulfones with excellent enantioselectivities (up to 99:1 er). researchgate.net Another notable nickel-catalyzed method is the enantioselective sulfonylalkenylation of alkenes, which provides a direct route to β-chiral sulfones by assembling three components with stereocontrol. acs.org

Organocatalysis: Chiral organic molecules can also catalyze enantioselective transformations. For instance, the synergistic merger of photoredox and hydrogen bonding catalysis has been used for the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds, providing access to sulfones with a chiral center at the α-position. rsc.org

A one-pot synthesis of optically active β-hydroxy sulfones has been developed where β-ketosulfones are generated in situ via nucleophilic substitution and then reduced through Ru-catalyzed asymmetric transfer hydrogenation in an aqueous medium. organic-chemistry.org This method provides chiral β-hydroxy sulfones in high yields and with excellent enantioselectivities. organic-chemistry.org

Table 2: Overview of Enantioselective Catalytic Systems for Chiral Sulfone Synthesis

| Catalytic System | Reaction | Key Features | Enantioselectivity (ee/er) | Reference |

|---|---|---|---|---|

| Visible-light/Ni-catalysis with Chiral Ligand | Asymmetric Sulfonylalkenylation | Three-component reaction, skeletal assembly with stereocontrol | 84–92% ee | nih.govacs.org |

| Photoactive EDA Complex/Chiral Ni-catalyst | Asymmetric Sulfonylation | Forms α-C chiral sulfones from sulfonyl chlorides | Up to 99:1 er | researchgate.net |

| Ru-catalyst (e.g., RuCl(S,S)-TsDPEN) | Asymmetric Transfer Hydrogenation | One-pot reduction of β-ketosulfones to β-hydroxy sulfones in water | Excellent enantioselectivities | organic-chemistry.org |

| Organophotoredox/Hydrogen-Bonding Catalysis | Enantioselective Sulfonylation | Metal-free approach using a DABCO·(SO2)2 surrogate | Moderate to good yields and enantioselectivity | rsc.org |

Synthetic Utility and Advanced Transformations of 2 Ethanesulfonyl 1 Phenylethan 1 One Frameworks

2-(Ethanesulfonyl)-1-phenylethan-1-one as a Versatile Synthetic Building Block

This compound is a prime example of a versatile synthetic building block. The methylene (B1212753) protons located between the carbonyl and sulfonyl groups are acidic and can be readily removed by a base to form a stabilized carbanion. This nucleophilic center can then participate in a wide array of carbon-carbon bond-forming reactions. Furthermore, both the carbonyl and sulfonyl moieties can be subjected to various transformations, including reductions and eliminations, which further broadens the synthetic utility of this compound. These characteristics allow this compound to serve as a precursor for a diverse range of organic molecules. bu.edu.egresearchgate.net

Utility in Carbon-Carbon Bond Forming Reactions

The ability of this compound to form a stable carbanion makes it an excellent substrate for various carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex carbon skeletons.

In the presence of a base, this compound can form an enolate, which acts as a Michael donor in conjugate addition reactions with α,β-unsaturated compounds (Michael acceptors). masterorganicchemistry.comjk-sci.comlibretexts.org This reaction, known as the Michael addition, is a powerful tool for the formation of new carbon-carbon bonds. masterorganicchemistry.comjk-sci.comlibretexts.org The resulting adduct contains a 1,5-dicarbonyl-like functionality, which can be further manipulated in subsequent synthetic steps.

The general scheme for the Michael addition of this compound is depicted below:

Table 1: Representative Michael Acceptors for Reaction with this compound

| Michael Acceptor | Product Type |

| Acrylonitrile | γ-Keto-nitrile |

| Methyl acrylate | γ-Keto-ester |

| Methyl vinyl ketone | 1,5-Diketone |

| Nitroethylene | γ-Keto-nitro compound |

The active methylene group in this compound allows it to participate in Knoevenagel condensations with aldehydes and ketones. wikipedia.orgpurechemistry.orgyoutube.comthermofisher.com This reaction typically involves a nucleophilic addition of the active methylene compound to the carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgpurechemistry.org The use of a weak base as a catalyst is common in these reactions. wikipedia.orgthermofisher.com

A general representation of the Knoevenagel condensation involving this compound is as follows:

Table 2: Examples of Carbonyl Compounds in Knoevenagel Condensation

| Carbonyl Compound | Catalyst | Product |

| Benzaldehyde | Piperidine | 2-(Ethanesulfonyl)-1,3-diphenylprop-2-en-1-one |

| Acetone | Triethylamine | 4-(Ethanesulfonyl)-4-phenyl-3-methylbut-3-en-2-one |

| Cyclohexanone | Pyrrolidine | 2-(1-(Ethanesulfonyl)-1-phenylmethylidene)cyclohexan-1-one |

The this compound framework can be transformed into several important classes of organic compounds, including acetylenes, allenes, and vinylsulfones.

Acetylenes: β-Keto sulfones can serve as precursors for the synthesis of disubstituted acetylenes. bu.edu.egacs.org This transformation typically involves the conversion of the β-keto sulfone into a vinyl phosphate (B84403), followed by a reductive elimination. acs.org

Allenes: The elimination of enolates derived from certain β-keto sulfones can lead to the formation of allenes. researchgate.netx-mol.com This reaction can proceed with a high degree of stereospecificity, allowing for the synthesis of chiral allenes from appropriate precursors. x-mol.com

Vinylsulfones: this compound can be converted into vinyl sulfones. acs.orgresearchgate.netorganic-chemistry.org A common pathway involves the reduction of the ketone functionality to a hydroxyl group, forming a β-hydroxy sulfone. Subsequent elimination of water from the β-hydroxy sulfone yields the corresponding vinyl sulfone. nih.gov

Table 3: Transformations of the this compound Framework

| Product Class | Key Transformation | Reagents |

| Acetylenes | Reductive elimination of a vinyl phosphate derivative | 1. Enolization and phosphorylation2. Reduction |

| Allenes | Elimination from a β-keto sulfone enolate | Base (e.g., phenolate) in DMSO |

| Vinylsulfones | Dehydration of an intermediate β-hydroxy sulfone | 1. Reduction of the ketone (e.g., with NaBH₄)2. Acid- or base-catalyzed dehydration |

β-Keto sulfones, such as this compound, are valuable precursors for the synthesis of polyfunctionalized 4H-pyrans. bu.edu.egsemanticscholar.orgnih.govorganic-chemistry.org These heterocyclic compounds are of significant interest due to their diverse biological activities. semanticscholar.orgnih.govnih.gov The synthesis often proceeds via a one-pot, multi-component reaction. For instance, the reaction of an aldehyde, an active methylene compound like this compound, and a 1,3-dicarbonyl compound such as dimedone, in the presence of a catalyst, can afford highly substituted 4H-pyrans. figshare.com

The reaction sequence typically involves an initial Knoevenagel condensation, followed by a Michael addition and a subsequent intramolecular cyclization and dehydration.

Reductive Eliminations and Derivatizations

The this compound scaffold can undergo various reductive eliminations and derivatizations, further highlighting its synthetic versatility.

A key transformation is reductive desulfonylation , which involves the cleavage of the carbon-sulfur bond and removal of the sulfonyl group. wikipedia.orgorganicreactions.orgresearchgate.net This can be achieved using various reducing agents, such as sodium amalgam or titanium(III) catalysts. wikipedia.orgnih.gov The reductive desulfonylation of this compound would yield acetophenone (B1666503). This reaction is particularly useful when the sulfonyl group is employed as a temporary activating group to facilitate other reactions, such as alkylations at the α-carbon, and is subsequently removed. organicreactions.org

Furthermore, the carbonyl group can be selectively reduced to a hydroxyl group to furnish the corresponding β-hydroxy sulfone . nih.govresearchgate.net This reduction can be accomplished using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. nih.gov The resulting β-hydroxy sulfones are valuable intermediates themselves, capable of undergoing further transformations such as elimination to form vinyl sulfones or oxidation back to the ketone. nih.gov

Table 4: Derivatizations of this compound

| Reaction Type | Reagent/Catalyst | Product |

| Reductive Desulfonylation | Sodium amalgam or Ti(III) catalyst | Acetophenone |

| Ketone Reduction | Sodium borohydride (NaBH₄) | 1-Phenyl-2-(ethylsulfonyl)ethan-1-ol |

Facile Reductive Elimination of the Sulfone Group for Ketone Synthesis

The sulfonyl group, after serving its purpose as an activating group, can be readily removed through reductive desulfonylation to yield the corresponding ketone. This transformation is a crucial step in many synthetic sequences where the β-keto sulfone is used as an intermediate. A variety of reducing agents can accomplish this, with the choice often depending on the presence of other functional groups in the molecule.

Common methods for reductive desulfonylation include the use of active metals and their salts, such as sodium amalgam, aluminum amalgam, magnesium, and samarium(II) iodide. For instance, samarium(II) iodide (SmI₂) is a powerful one-electron transfer agent that is particularly effective for the reductive cleavage of α-keto sulfones. The reaction often proceeds under mild conditions and demonstrates high chemoselectivity. Another effective reagent is aluminum amalgam (Al/Hg), which can chemoselectively reduce α-sulfonylated carbonyl groups while leaving other functionalities like esters, acetals, and alcohols intact.

Transition metal complexes and tin hydrides have also been employed for this purpose. The general mechanism for many of these reductions involves a single-electron transfer (SET) to the β-keto sulfone, leading to the cleavage of the carbon-sulfur bond.

A notable application is the desulfonylative methenylation of β-keto sulfones, which utilizes diethylzinc (B1219324) and diiodomethane (B129776) to produce α-methenyl ketones in a single step. This process involves a Simmons-Smith cyclopropanation followed by regioselective C-C bond fragmentation and desulfonylation.

Table 1: Reagents for Reductive Desulfonylation of β-Keto Sulfones

| Reagent Class | Specific Examples | Key Features |

| Active Metals/Salts | Samarium(II) iodide (SmI₂) | Powerful, chemoselective, mild conditions. |

| Aluminum Amalgam (Al/Hg) | Chemoselective for α-sulfonyl carbonyls. | |

| Sodium Amalgam (Na/Hg) | Commonly used in Julia olefination sequences. | |

| Transition Metals | Palladium or Nickel catalysts | Used for stereospecific reduction of alkenyl sulfones. |

| Organometallic Reagents | Diethylzinc/Diiodomethane | Enables one-step synthesis of α-methenyl ketones. |

Preparation of Optically Active β-Hydroxy-Sulfones

Chiral β-hydroxy sulfones are valuable building blocks in asymmetric synthesis, serving as precursors to a variety of optically active compounds. The most direct route to these molecules is the asymmetric reduction of the corresponding prochiral β-keto sulfones, such as this compound. Several highly effective methods have been developed to achieve this transformation with high enantioselectivity.

Catalytic asymmetric hydrogenation is a prominent method. Transition metal catalysts, particularly those based on ruthenium, iridium, and manganese, complexed with chiral ligands, have demonstrated excellent performance. For example, Ru-SUNPHOS and Ir/f-Amphol catalytic systems have been successfully employed for the asymmetric hydrogenation of β-keto sulfones, affording the desired β-hydroxy sulfones in high yields and with excellent enantiomeric excess (ee). The Noyori asymmetric hydrogenation, which typically uses a ruthenium catalyst with a BINAP ligand and a chiral diamine, is another powerful tool for this transformation.

The Corey-Bakshi-Shibata (CBS) reduction is another widely used method for the enantioselective reduction of ketones. This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane (B79455) reducing agent and the ketone substrate. This ternary complex facilitates a highly face-selective hydride transfer, leading to the formation of the chiral alcohol with high predictability and enantioselectivity.

Table 2: Comparison of Methods for Asymmetric Reduction of β-Keto Sulfones

| Method | Catalyst/Reagent | Typical Enantioselectivity (ee) | Advantages |

| Asymmetric Hydrogenation | Ru, Ir, or Mn with chiral ligands (e.g., BINAP, f-Amphol) | 86% to >99% | High efficiency, high yields, applicable on a gram scale. |

| CBS Reduction | Chiral oxazaborolidine catalyst with borane | >95% | High predictability, broad substrate scope, catalyst can be recycled. |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | 94% to >99% | Environmentally friendly, high selectivity, operates in aqueous media. |

Synthesis of α-Halomethyl Sulfones

α-Halomethyl sulfones are important synthetic intermediates, primarily due to the ability of the sulfonyl and halo groups to stabilize an adjacent carbanion. A straightforward route to these compounds involves the halogenation of β-keto sulfones followed by a base-induced cleavage.

The initial step is the α-halogenation of the β-keto sulfone. The methylene group, activated by both the carbonyl and sulfonyl groups, is readily halogenated. A variety of halogenating agents can be used, including elemental halogens (e.g., bromine), sulfuryl chloride, and N-halosuccinimides. An environmentally friendly method involves the use of potassium halides (KX, where X = Cl, Br, I) in the presence of hydrogen peroxide in an aqueous acidic medium. This system generates the electrophilic halogen species in situ and provides the corresponding α-halo-β-keto sulfones in excellent yields at room temperature. This method is particularly advantageous for the synthesis of α-iodo derivatives, which can be difficult to prepare via other methods like the Finkelstein reaction due to a strong retardation effect from the sulfonyl group.

The subsequent step is the cleavage of the α-halo-β-keto sulfone to furnish the α-halomethyl sulfone. This is typically achieved by treating the α-halo-β-keto sulfone with an aqueous alkali solution, such as 10% aqueous sodium hydroxide. The base promotes a cleavage of the carbon-carbon bond between the carbonyl group and the halogenated carbon, a reaction analogous to the haloform reaction. This sequence provides a facile and high-yielding route to α-halomethyl sulfones.

Table 3: Synthesis of α-Halomethyl Sulfones from a Generic β-Keto Sulfone

| Entry | Halogenating System | Intermediate Product | Final Product (after base cleavage) | Yield of Halogenation (%) |

| 1 | KI / H₂O₂ / H₂O-AcOH | α-Iodo-β-keto sulfone | α-Iodomethyl sulfone | 98 |

| 2 | KBr / H₂O₂ / H₂O-AcOH | α-Bromo-β-keto sulfone | α-Bromomethyl sulfone | 95 |

| 3 | KCl / H₂O₂ / H₂O-AcOH | α-Chloro-β-keto sulfone | α-Chloromethyl sulfone | 92 |

| Yields are for the initial α-halogenation step as reported for p-toluenesulfonylacetophenone. |

Cycloaddition Reactions Involving β-Keto Sulfones

The activated methylene group in β-keto sulfones allows them to participate as versatile synthons in various cycloaddition reactions, leading to the formation of complex cyclic structures.

Phosphine-Mediated [3+2] Cycloaddition Reactions

β-Keto sulfones can act as three-carbon (C3) synthons in phosphine-mediated [3+2] cycloaddition reactions, particularly with electron-deficient alkenes or alkynes, to construct five-membered carbocycles. In these reactions, a phosphine (B1218219), such as tributylphosphine (B147548) or triphenylphosphine, acts as a catalyst.

The reaction is typically initiated by the deprotonation of the β-keto sulfone at the α-carbon, often by a mild base, to generate a stabilized carbanion. This carbanion can then react with an allenoate or an activated alkyne in the presence of a phosphine catalyst. The phosphine promotes the formation of a zwitterionic intermediate, which subsequently undergoes an intramolecular cyclization and elimination of the sulfonyl group to afford the cyclopentene (B43876) product.

This methodology provides an efficient route to highly functionalized cyclopentenes, which are common structural motifs in many natural products and biologically active molecules. The reaction conditions are generally mild, and the scope of both the β-keto sulfone and the allenoate components is often broad.

Derivatization and Functional Group Interconversion Strategies

The carbonyl group within the β-keto sulfone framework offers a handle for a variety of derivatization and functional group interconversion reactions, further expanding the synthetic utility of this class of compounds.

Conversion to α-Sulfonyl Ketoximes

β-Keto sulfones can be readily converted to their corresponding α-sulfonyl ketoximes by reaction with hydroxylamine (B1172632) or its salts (e.g., hydroxylamine hydrochloride). The reaction proceeds via the classical mechanism for oxime formation, involving the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.

The resulting α-sulfonyl ketoximes are valuable synthetic intermediates themselves. The oxime functionality can be further transformed; for example, it can undergo a Beckmann rearrangement to form amides or be reduced to form amines. The presence of the adjacent sulfonyl group influences the reactivity and stereochemistry of these subsequent transformations, opening avenues for the synthesis of complex nitrogen- and sulfur-containing molecules.

Transformations of the Sulfonyl Group: Reduction to Sulfides/Thiols

The sulfonyl group in β-ketosulfones like this compound is a versatile functional group that can be reduced to the corresponding sulfides or thiols. These transformations are valuable in organic synthesis for introducing sulfur functionalities with lower oxidation states.

Reductive Desulfonylation: The complete removal of the sulfonyl group to yield a C-H bond can be achieved using various reducing agents. Common methods include the use of active metals such as sodium amalgam or aluminum amalgam. wikipedia.org For instance, treatment of a β-ketosulfone with sodium amalgam in a protic solvent like methanol (B129727) typically leads to the cleavage of the C-S bond, replacing the sulfonyl group with a hydrogen atom. This process is believed to proceed through a single-electron transfer mechanism, forming a radical intermediate that is subsequently reduced and protonated.

Another powerful reagent for desulfonylation is samarium(II) iodide (SmI₂), often used in the presence of a proton source like HMPA. wikipedia.org This reagent is known for its mild conditions and high functional group tolerance. The general mechanism for the reductive desulfonylation of a β-ketosulfone is depicted below:

General Reaction for Reductive Desulfonylation:

Reagents: Sodium amalgam (Na/Hg), Aluminum amalgam (Al/Hg), Samarium(II) iodide (SmI₂), Tributyltin hydride (Bu₃SnH) wikipedia.org

Product: 1-Phenylethan-1-one (Acetophenone)

Reduction to Sulfides and Thiols: While complete desulfonylation is common, the partial reduction of the sulfonyl group to a sulfide (B99878) or a thiol is also a synthetically useful transformation. However, direct reduction of a sulfone to a sulfide or thiol is challenging and often requires harsh conditions or multi-step procedures. A more common approach involves the reduction of the carbonyl group first, followed by manipulation of the resulting β-hydroxysulfone.

Alternatively, methods for the preparation of thiols often involve the S\N2 reaction of an alkyl halide with a sulfur nucleophile like the hydrosulfide (B80085) anion (-SH). nih.gov In the context of this compound, a synthetic route to the corresponding thiol would likely involve a different precursor rather than direct reduction of the sulfonyl group.

The interconversion between thiols and disulfides is a redox reaction, with the thiol being the reduced form and the disulfide being the oxidized form. nih.gov

| Transformation | Typical Reagents | Product from this compound Framework |

| Reductive Desulfonylation | Na/Hg, Al/Hg, SmI₂, Bu₃SnH | 1-Phenylethan-1-one |

| Reduction to Sulfide | (Multi-step) | 2-(Ethylsulfanyl)-1-phenylethan-1-one |

| Reduction to Thiol | (Multi-step) | 2-Mercapto-1-phenylethan-1-one |

Substitution Reactions for Substituted Derivatives

The framework of this compound offers several positions for substitution reactions, leading to a diverse range of derivatives. The most reactive site is the α-carbon, situated between the electron-withdrawing carbonyl and sulfonyl groups, which makes the α-protons acidic and amenable to deprotonation and subsequent alkylation or arylation.

α-Alkylation and α-Arylation: The methylene protons α to both the carbonyl and sulfonyl groups are readily abstracted by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to introduce substituents at the α-position.

General Reaction for α-Alkylation:

Deprotonation: this compound + Base (e.g., NaH) → Enolate

Alkylation: Enolate + R-X (Alkyl halide) → 2-(Ethanesulfonyl)-1-phenyl-2-alkyl-ethan-1-one

This reactivity allows for the construction of more complex carbon skeletons. A variety of alkylating agents can be employed, including primary and secondary alkyl halides, as well as allylic and benzylic halides.

Arylation of the Phenyl Ring: While the α-carbon is the most common site for substitution, the phenyl ring can also be functionalized, typically through electrophilic aromatic substitution. However, the presence of the deactivating keto-sulfonyl side chain would direct incoming electrophiles to the meta-position. More modern cross-coupling reactions, such as palladium-catalyzed C-H activation, could potentially be used for more controlled arylation at the ortho or meta positions, depending on the directing group and reaction conditions.

| Reaction Type | Reagents | Potential Product |

| α-Alkylation | 1. Base (NaH, KOBu-t) 2. Alkyl halide (R-X) | 2-Alkyl-2-(ethanesulfonyl)-1-phenylethan-1-one |

| α-Arylation | 1. Base 2. Aryl halide, Pd catalyst | 2-Aryl-2-(ethanesulfonyl)-1-phenylethan-1-one |

| Phenyl Ring Substitution | Electrophile, Lewis Acid | 2-(Ethanesulfonyl)-1-(substituted-phenyl)ethan-1-one |

Application in Prodrug Synthesis from 1-Acyl-Alkyl Derivatives

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. ijpsonline.com The active drug is then released in vivo through enzymatic or chemical cleavage. The 1-acyl-alkyl derivative strategy is a common approach in prodrug design.

For a molecule like this compound, if it were identified as a pharmacologically active agent, its carbonyl group could be a target for prodrug derivatization. Specifically, reduction of the ketone to a secondary alcohol would provide a hydroxyl group that can be esterified to form 1-acyl-alkyl derivatives.

Hypothetical Prodrug Synthesis Strategy:

Reduction of the Ketone: The carbonyl group of this compound would first be reduced to a hydroxyl group, yielding 2-(ethanesulfonyl)-1-phenyl-ethanol.

Esterification: The resulting hydroxyl group could then be acylated with a carboxylic acid or its activated derivative (e.g., an acyl chloride or anhydride) to form a 1-acyloxy-alkyl prodrug. The choice of the acyl group can be tailored to modulate properties such as lipophilicity and the rate of in vivo hydrolysis.

This ester linkage would be designed to be stable under normal physiological conditions but susceptible to cleavage by esterase enzymes in the body, releasing the active parent drug (the β-hydroxysulfone).

| Prodrug Design Step | Chemical Transformation | Intermediate/Product |

| 1. Activation | Reduction of ketone | 2-(Ethanesulfonyl)-1-phenylethan-1-ol |

| 2. Promoietylinkage | Esterification with R-COOH | 1-Acyloxy-2-(ethanesulfonyl)-1-phenylethane |

| 3. In vivo Cleavage | Hydrolysis by esterases | 2-(Ethanesulfonyl)-1-phenylethan-1-ol (Active Drug) |

Comparison with Structural Analogs and Bioisosteres in Synthetic Applications

The synthetic utility of this compound can be better understood by comparing it to its structural analogs and bioisosteres. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects.

Structural Analogs:

β-Diketones: A direct analog where the sulfonyl group (SO₂Et) is replaced by a carbonyl group (C=O), for example, 1-phenylbutane-1,3-dione. Like β-ketosulfones, β-diketones have acidic α-protons and are widely used in the synthesis of heterocyclic compounds and in coordination chemistry. However, the sulfonyl group is a better leaving group in certain reactions and is not susceptible to nucleophilic attack at the sulfur atom in the same way a carbonyl carbon is.

β-Ketoesters: Replacing the sulfonyl group with an ester group (e.g., CO₂Et) gives a β-ketoester, such as ethyl benzoylacetate. These are classic starting materials in organic synthesis, particularly in the acetoacetic ester synthesis, for the formation of ketones.

β-Ketonitriles: With a nitrile group (CN) instead of the sulfonyl group, the resulting β-ketonitrile (e.g., benzoylacetonitrile) also features an activated methylene group. The nitrile group offers different reactivity, for example, it can be hydrolyzed to a carboxylic acid or reduced to an amine.

Bioisosteres:

In a medicinal chemistry context, the sulfonyl group can sometimes be replaced by other groups to modulate biological activity, solubility, or metabolic stability.

Sulfonamide Group (SO₂NR₂): The sulfonamide group is a common bioisostere for the sulfone group. It can act as a hydrogen bond donor and acceptor, which can be important for receptor binding.

Phosphate Group (PO(OR)₂): In certain contexts, a phosphate or phosphonate (B1237965) group can mimic the tetrahedral geometry and anionic character of a sulfonyl group.

Trifluoromethyl Group (CF₃): While not a classical bioisostere for a sulfonyl group, the strongly electron-withdrawing nature of the trifluoromethyl group can sometimes be used to achieve similar electronic effects in a molecule.

The choice between this compound and its analogs or bioisosteres in a synthetic or drug design program would depend on the desired reactivity, the target molecule, and the specific biological properties being sought.

| Compound Class | Key Feature | Synthetic Application |

| β-Ketosulfones | Acidic α-protons, stable sulfonyl group | Julia olefination, synthesis of heterocycles |

| β-Diketones | Acidic α-protons, two carbonyl groups | Synthesis of heterocycles, metal chelation |

| β-Ketoesters | Acidic α-protons, ester functionality | Acetoacetic ester synthesis, Claisen condensation |

| β-Ketonitriles | Acidic α-protons, nitrile functionality | Synthesis of amines and carboxylic acids |

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Ethanesulfonyl 1 Phenylethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Ethanesulfonyl)-1-phenylethan-1-one, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the range of δ 7.5-8.1 ppm. The two methylene (B1212753) protons adjacent to the carbonyl group (α-protons) would appear as a singlet at approximately δ 4.5-5.0 ppm. The methylene protons of the ethyl group adjacent to the sulfonyl group are expected to resonate as a quartet around δ 3.2-3.5 ppm, coupled to the methyl protons. Finally, the methyl protons of the ethyl group would appear as a triplet around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon is the most deshielded, appearing at a characteristic chemical shift of around δ 190-195 ppm. The carbons of the phenyl ring would produce signals in the aromatic region (δ 128-135 ppm). The methylene carbon adjacent to the carbonyl group is expected around δ 65-70 ppm, while the methylene carbon of the ethyl group bonded to the sulfonyl group would be in the range of δ 50-55 ppm. The methyl carbon of the ethyl group would be the most shielded, appearing at approximately δ 7-10 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | 192.0 |

| Phenyl (C₆H₅) | 7.5-8.1 (m) | 128.0-135.0 |

| Methylene (-CH₂-CO) | 4.7 (s) | 68.0 |

| Methylene (-SO₂-CH₂-) | 3.3 (q) | 52.0 |

| Methyl (-CH₃) | 1.4 (t) | 8.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.